Isoxazole, 3-(4-fluorophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-
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Overview
Description
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is a synthetic organic compound that features a fluorophenyl group, a phenylselanyl group, and a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole typically involves the following steps:
Formation of the Dihydroisoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkene.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative in a nucleophilic aromatic substitution reaction.
Attachment of the Phenylselanyl Group: This can be accomplished through a using phenylselenol and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole undergoes various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide.
Reduction: The dihydroisoxazole ring can be reduced to form the corresponding isoxazoline.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of isoxazoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe to study the effects of fluorine and selenium substitution on biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1H-pyrazole: Similar in having a fluorophenyl group but differs in the core structure.
4-(4-Fluorophenyl)-2-methyl-1,2,3-thiadiazole: Contains a fluorophenyl group and a thiadiazole ring.
Uniqueness
3-(4-Fluorophenyl)-5-((phenylselanyl)methyl)-4,5-dihydroisoxazole is unique due to the presence of both fluorine and selenium atoms, which impart distinct electronic and steric properties. This combination is less common in similar compounds, making it a valuable subject for further research.
Properties
CAS No. |
833462-37-6 |
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Molecular Formula |
C16H14FNOSe |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-(phenylselanylmethyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C16H14FNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-9,14H,10-11H2 |
InChI Key |
GBWZWECLVKJXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
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